molecular formula C20H20N2O2 B11636818 4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline

4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline

Cat. No.: B11636818
M. Wt: 320.4 g/mol
InChI Key: JTMXGTCBQFSYKF-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-aminobenzonitrile and 4-propoxybenzaldehyde.

    Formation of Quinazoline Core: The quinazoline core can be formed through a cyclization reaction involving the starting materials.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline may undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives using reducing agents.

    Substitution: Substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Prop-2-en-1-yloxy)-2-phenylquinazoline: Lacks the propoxy group on the phenyl ring.

    2-(4-Propoxyphenyl)quinazoline: Lacks the prop-2-en-1-yloxy group.

Uniqueness

4-(Prop-2-en-1-yloxy)-2-(4-propoxyphenyl)quinazoline is unique due to the presence of both the prop-2-en-1-yloxy and propoxyphenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-prop-2-enoxy-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C20H20N2O2/c1-3-13-23-16-11-9-15(10-12-16)19-21-18-8-6-5-7-17(18)20(22-19)24-14-4-2/h4-12H,2-3,13-14H2,1H3

InChI Key

JTMXGTCBQFSYKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OCC=C

Origin of Product

United States

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